6-Methoxypicolinohydrazide
Description
Properties
IUPAC Name |
6-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSCQXNOIDMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640064 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855784-42-8 | |
| Record name | 6-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinohydrazide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocyclic Compounds
6-Methoxypicolinohydrazide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for versatile modifications, making it an essential component in the development of novel chemical entities.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Condensation Reactions | Utilized in forming imines and hydrazones | |
| Cyclization | Acts as a precursor for pyridine derivatives | |
| Functionalization | Modifies existing compounds to enhance reactivity |
Medical Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance.
Anticancer Potential
Ongoing studies are exploring the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in prostate cancer cells | |
| Enzyme Interaction | Modulates activity of kinases and phosphatases |
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its ability to participate in diverse chemical reactions makes it valuable for producing specialty chemicals.
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on prostate cancer cells demonstrated that treatment with this compound resulted in significant growth inhibition. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.
- Methodology: In vitro assays were performed using varying concentrations of the compound.
- Results: A dose-dependent response was observed, with higher concentrations leading to increased cell death.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against common pathogens.
- Methodology: Disk diffusion method was employed to assess antibacterial activity.
- Results: The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 6-Methoxypicolinohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of this compound
The following compounds share structural or functional similarities with this compound, enabling comparative analysis of their properties and applications:
Table 1: Key Structural Analogues
This compound :
- Synthesis: Typically derived from methyl 6-methoxypicolinate via hydrazinolysis.
- Key Reaction : Reacts with silver(I) nitrate to form coordination complexes in 94% yield, highlighting its role as a ligand .
5-Bromo-6-methoxypicolinic acid :
- Synthesis : Bromination of 6-methoxypicolinic acid.
- Reactivity : The bromine substituent enhances electrophilic substitution reactions, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
6-(Methylsulfonamido)picolinic acid :
- Synthesis: Prepared by treating methyl 6-aminopicolinate with methanesulfonyl chloride in dichloromethane .
- Reactivity : The sulfonamido group increases acidity (pKa ~3.5), favoring salt formation with amines or metal ions .
6-Hydroxy-3-methylpicolinic acid :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 5-Bromo-6-methoxypicolinic acid | 6-(Methylsulfonamido)picolinic acid |
|---|---|---|---|
| State | Off-white powder | White crystalline solid | White solid |
| Solubility | Soluble in DMSO, MeOH | Soluble in THF, DCM | Soluble in water, ethanol |
| Melting Point | Not reported | ~215–220°C | ~180–185°C |
| Key Functional Groups | Hydrazide, methoxy | Bromine, methoxy, carboxylic acid | Sulfonamido, carboxylic acid |
Research Findings and Trends
- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Ag⁺), outperforming carboxylic acid analogues in ligand efficiency .
- Bioactivity : Sulfonamido-containing analogues (e.g., compound 7 in ) exhibit higher cytotoxicity against cancer cell lines compared to hydrazide derivatives, likely due to enhanced membrane permeability .
- Structural Modifications : Bromine substitution (as in 5-Bromo-6-methoxypicolinic acid) significantly alters electronic properties, reducing LogP by 0.5 units compared to the parent compound .
Biological Activity
6-Methoxypicolinohydrazide is a compound belonging to the hydrazide class, which has garnered attention for its diverse biological activities. Hydrazides and their derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a methoxy group attached to a picolinohydrazide structure, influencing its reactivity and biological interactions.
Antimicrobial Activity
Hydrazides, including this compound, have been evaluated for their antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against pathogenic bacteria. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 2.5 mg/mL to lower values, indicating significant antibacterial activity against strains such as E. coli and K. pneumoniae .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 5c | 2.5 | Bacillus subtilis |
| 5f | 2.5 | E. coli, K. pneumoniae |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Activity
Research on the cytotoxic effects of hydrazone derivatives indicates that they can induce apoptosis in cancer cell lines. In vitro studies using MCF-7 breast cancer cells demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity . The Annexin V-FITC/PI assay confirmed that these compounds could significantly increase apoptosis rates in treated cells.
Table 2: Cytotoxicity Data for Hydrazone Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 0.062 |
The biological activities of hydrazides are often attributed to their ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, inhibition of tyrosinase is a common mechanism explored in skin health research . The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells suggests potential pathways involving DNA damage response mechanisms.
Case Studies
A notable case study focused on the synthesis and evaluation of several hydrazone derivatives, including this compound. These studies showcased the compound's potential as an effective agent against various cancer cell lines and its safety profile when tested against normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
